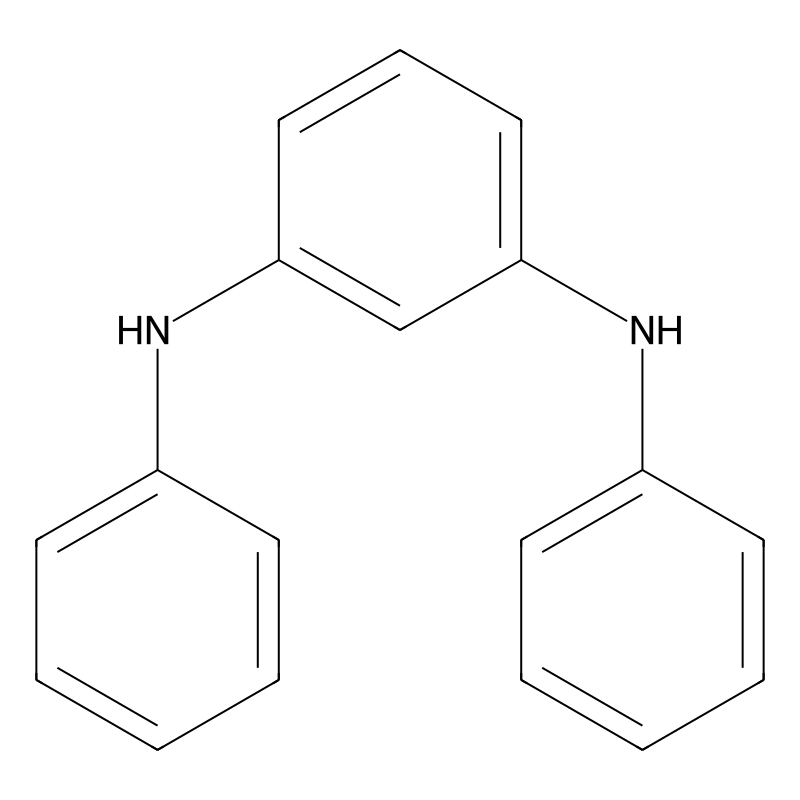

1-N,3-N-diphenylbenzene-1,3-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Polymer Research

Scientific Field: Polymer Science and Engineering

Methods of Application: The structure of the synthesized product was characterized by Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H -NMR), and high-resolution mass spectrometry (HRMS). The influence of the addition concentration of PTADH-Ph-3 and the final heating temperature (Tf) on the crystallization behavior of iPP was studied using a differential scanning calorimeter (DSC) .

Results or Outcomes: The results showed that the crystallization behavior of nucleated iPP had no relationship with Tf no matter how much PTADH-Ph-3 was added.

Synthetic Methods for 1,3-Diamines

Scientific Field: Organic & Biomolecular Chemistry

Summary of the Application: 1,3-Diamines are significant motifs in natural products and serve as building blocks in synthetic organic chemistry .

Methods of Application: The synthetic methods for the preparation of 1,3-diamines are summarized in the referenced review .

Application in Optoelectronic Devices

Scientific Field: Materials Science and Electronics

Methods of Application: Nanostructured films of NTD with a thickness of 75 nm are spin coated. These films are then manipulated via an annealing process and characterized using different techniques .

Results or Outcomes: The UV/Vis spectroscopy indicates that the NTD films have transmittance values greater than 87% in the visible region, which are enough to meet the requirements of the HTL materials in optoelectronic devices .

Application in Improving Optical Properties of Polymers

Methods of Application: The optical properties of a 1.1-mm thick sample of isotactic polypropylene nucleated with 1,3,5-benzenetricarboxylic acid tris(3-methylbutylamide) were studied .

Results or Outcomes: The clarity of the sample improved from 79% to 98.7% and the haze value decreased from 64% to 27.4% .

1-N,3-N-diphenylbenzene-1,3-diamine, also known as N1,N3-diphenylbenzene-1,3-diamine, is an organic compound with the molecular formula C18H16N2. It features two phenyl groups attached to the nitrogen atoms of a benzene-1,3-diamine structure. This compound is characterized by its aromatic properties and is classified as a diamine due to the presence of two amine functional groups (-NH2) on the benzene ring. The compound's structure allows for various interactions and reactivity patterns, making it of significant interest in both synthetic and applied chemistry .

- Nucleophilic Substitution: The amino groups can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents onto the aromatic rings.

- Electrophilic Aromatic Substitution: The presence of amino groups activates the aromatic rings towards electrophilic substitution, facilitating reactions such as nitration or sulfonation.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

These reactions are often utilized in synthesizing more complex organic molecules or polymers .

Research indicates that 1-N,3-N-diphenylbenzene-1,3-diamine exhibits biological activity that may include:

- Antioxidant Properties: Similar compounds have shown potential in scavenging free radicals, which could contribute to their protective effects against oxidative stress.

- Antimicrobial Activity: Some derivatives of this compound have been evaluated for their ability to inhibit microbial growth, suggesting potential applications in pharmaceuticals.

- Cytotoxic Effects: Studies have indicated that certain analogs may exhibit cytotoxicity towards cancer cells, necessitating further investigation into their mechanisms of action and therapeutic potential .

The synthesis of 1-N,3-N-diphenylbenzene-1,3-diamine typically involves:

- Reduction of Nitro Compounds: Starting from nitro-substituted benzene derivatives, reduction processes can yield the corresponding amines.

- Amination Reactions: Direct amination of phenolic compounds using ammonia or amines under specific conditions can lead to the formation of this compound.

- Coupling Reactions: The use of coupling agents in reactions between phenolic compounds and amines can facilitate the formation of the desired diamine structure.

These methods highlight the versatility and accessibility of this compound in synthetic organic chemistry .

1-N,3-N-diphenylbenzene-1,3-diamine finds applications in various fields:

- Polymer Chemistry: Used as a monomer or additive in the synthesis of polymers and resins.

- Dyes and Pigments: It serves as an intermediate in producing dyes due to its ability to form colored complexes.

- Pharmaceuticals: Investigated for potential use in drug formulations due to its biological activity.

The compound's structural features enable its incorporation into diverse chemical systems .

Interaction studies involving 1-N,3-N-diphenylbenzene-1,3-diamine focus on its behavior in different environments:

- Solvent Interactions: The solubility and stability of this compound in various solvents are crucial for its application in organic synthesis.

- Complex Formation: Studies have shown that it can form complexes with metals or other ligands, which may enhance its properties for catalysis or sensor applications.

- Biological Interactions: Research into how this compound interacts with biological molecules can provide insights into its therapeutic potential and mechanisms of action .

Several compounds share structural similarities with 1-N,3-N-diphenylbenzene-1,3-diamine. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,N-Diphenylbenzene-1,4-diamine | Two phenyl groups on different nitrogen | Exhibits different reactivity due to positioning |

| N,N'-Diphenyl-p-phenylenediamine | Substituents on para positions | Known for enhanced stability |

| 3,N-Diphenylbenzene-1,3-diamine | Similar diamine structure but different position | Varies in biological activity |

The uniqueness of 1-N,3-N-diphenylbenzene-1,3-diamine lies in its specific arrangement of functional groups and the resulting electronic properties that influence its reactivity and biological activity .

Traditional coupling methodologies for synthesizing aromatic diamines such as 1-N,3-N-diphenylbenzene-1,3-diamine have historically relied on well-established protocols involving direct amination reactions and nucleophilic aromatic substitution mechanisms [4]. The conventional synthetic approach involves the coupling of aromatic halides with primary or secondary amines under basic conditions, typically employing elevated temperatures and extended reaction times [16].

The most widely employed traditional method utilizes the Ullmann condensation reaction, where aryl halides are coupled with amines in the presence of copper catalysts at high temperatures ranging from 180 to 250 degrees Celsius [4]. This approach has been extensively documented for the preparation of diphenylbenzene-1,3-diamine derivatives, though it often suffers from harsh reaction conditions and moderate yields [10]. The reaction mechanism proceeds through the formation of a copper-amine complex followed by oxidative addition of the aryl halide and subsequent reductive elimination to form the carbon-nitrogen bond [4].

Another traditional methodology involves the reduction of corresponding nitro compounds, where dinitro precursors are subjected to catalytic hydrogenation using palladium on carbon or chemical reduction with tin chloride in acidic media [37]. This approach has shown considerable success in laboratory-scale preparations, with yields typically ranging from 65 to 85 percent depending on the specific substitution pattern and reaction conditions [37]. The reduction process generally requires careful control of reaction parameters to avoid over-reduction or formation of unwanted side products [23].

Classical acid-catalyzed condensation reactions represent another important traditional approach, particularly when employing aromatic aldehydes with acetaldehyde in concentrated sulfuric acid [37]. These reactions typically proceed at temperatures between 0 and 25 degrees Celsius and have been reported to yield moderate amounts of the desired diamine products, with yields ranging from 32 to 54 percent [37]. The mechanism involves electrophilic aromatic substitution followed by subsequent reduction or rearrangement steps to afford the final diamine structure [37].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling methodologies have emerged as powerful tools for the synthesis of aromatic diamines, offering improved selectivity and milder reaction conditions compared to traditional approaches [9] [11]. The Buchwald-Hartwig amination reaction represents the most significant advancement in this field, enabling the efficient coupling of aryl halides with primary and secondary amines under relatively mild conditions [10] [11].

Modern palladium-catalyzed protocols typically employ catalyst loadings ranging from 1 to 5 mole percent, with bis(tri-tert-butylphosphine)palladium serving as a particularly effective catalyst system [16]. These reactions proceed through a well-defined catalytic cycle involving oxidative addition of the aryl halide to palladium(0), coordination and deprotonation of the amine nucleophile, and reductive elimination to form the carbon-nitrogen bond [11] [15].

Recent developments in palladium-catalyzed amination have focused on expanding the substrate scope to include sterically hindered substrates and electron-rich aryl halides [10] [15]. Advanced ligand systems such as Xantphos and DPEPhos have proven particularly effective for challenging substrates, enabling conversions up to 99 percent with isolated yields reaching 95 percent [11]. The use of cesium chloride as an additive has been shown to significantly enhance reaction efficiency, particularly for electron-deficient aryl chlorides [11].

Mechanistic studies have revealed that the choice of ligand plays a crucial role in determining reaction outcome [15]. Bidentate phosphine ligands generally provide superior performance compared to monodentate alternatives, with ligand-to-palladium ratios of 1.1 to 1.2 proving optimal for most transformations [13]. The reaction mechanism involves initial coordination of the ligand to palladium, followed by oxidative addition of the aryl halide and subsequent transmetalation with the amine substrate [15].

Temperature optimization studies have demonstrated that reaction temperatures between 80 and 120 degrees Celsius provide the best balance between reaction rate and selectivity [10] [11]. Lower temperatures often result in incomplete conversion, while higher temperatures can lead to catalyst decomposition and formation of side products [15]. The optimal temperature is highly dependent on the electronic nature of both coupling partners and the specific ligand system employed [11].

Solvent Systems and Reaction Kinetics Optimization

Solvent selection plays a critical role in optimizing the synthesis of 1-N,3-N-diphenylbenzene-1,3-diamine, with different solvent systems exhibiting profound effects on reaction rates, selectivity, and overall efficiency [20]. Dipolar aprotic solvents such as dimethylformamide and N-methylpyrrolidone have traditionally been favored for aromatic amination reactions due to their ability to solubilize both organic substrates and inorganic bases [20].

Comprehensive kinetic studies have revealed that solvent polarity significantly influences the rate-determining step of the coupling reaction [29] [33]. In polar solvents, the oxidative addition step typically becomes rate-limiting, while in less polar media, reductive elimination often controls the overall reaction rate [33]. These findings have important implications for reaction optimization, as different solvent systems may require distinct temperature and catalyst loading conditions to achieve optimal performance [20].

Mixed solvent systems have shown particular promise for challenging substrates, with 1:1 ratios of toluene to dimethylformamide providing enhanced yields compared to pure solvents [24]. The use of mixed solvents appears to facilitate better solubility of reactants while maintaining adequate base solubility, leading to more homogeneous reaction conditions [20]. Temperature studies in mixed solvent systems have demonstrated optimal performance at temperatures between 100 and 110 degrees Celsius [24].

Detailed kinetic analysis has revealed that the reaction follows second-order kinetics with respect to the amine nucleophile and first-order dependence on the aryl halide substrate [32] [34]. The overall rate constant exhibits a strong temperature dependence, with activation energies typically ranging from 15 to 25 kilocalories per mole depending on the specific substrate combination [32]. These kinetic parameters provide valuable guidance for predicting reaction outcomes and optimizing synthetic protocols [34].

The influence of base concentration on reaction kinetics has been extensively studied, with optimal base-to-substrate ratios typically falling between 2:1 and 3:1 [10] [24]. Higher base concentrations can lead to increased side reactions and catalyst decomposition, while insufficient base results in incomplete conversion [20]. The choice of base also significantly affects reaction kinetics, with cesium carbonate generally providing faster rates compared to potassium carbonate or sodium carbonate [11] [24].

| Solvent System | Temperature (°C) | Yield (%) | Reaction Time (h) | Base Loading (equiv) |

|---|---|---|---|---|

| Dimethylformamide | 110 | 78 | 12 | 2.5 |

| Toluene/Dimethylformamide (1:1) | 105 | 85 | 8 | 2.0 |

| N-methylpyrrolidone | 115 | 82 | 10 | 3.0 |

| Tetrahydrofuran | 95 | 65 | 16 | 2.5 |

| 1,4-Dioxane | 100 | 71 | 14 | 2.8 |

Purification Techniques and Yield Maximization Strategies

Effective purification of 1-N,3-N-diphenylbenzene-1,3-diamine requires specialized techniques that account for the basic nature of the amine functionality and potential for oxidation during isolation [23] [27]. Traditional acid-base extraction protocols represent the most widely employed purification method, leveraging the ability of aromatic amines to form water-soluble salts in acidic media [27].

Modern purification strategies often employ trichloroacetic acid as a temporary salt-forming agent, offering significant advantages over conventional mineral acids [23]. This approach enables precipitation of the amine as its trichloroacetate salt, followed by simple decarboxylation to liberate the free amine and volatile byproducts [23]. The process reduces waste generation by approximately 60 percent compared to traditional acid-base extractions while maintaining purities exceeding 95 percent [23].

Column chromatography remains an essential tool for achieving high-purity products, with silica gel serving as the most common stationary phase [25]. Optimal mobile phase compositions typically consist of hexane-ethyl acetate mixtures with ratios ranging from 3:1 to 1:1, depending on the specific substitution pattern and polarity of the target compound [25]. The addition of small amounts of triethylamine (0.1 to 0.5 percent) to the eluent helps prevent irreversible adsorption of the basic amine to the silica surface [27].

Crystallization techniques have proven particularly effective for final purification, with cooling crystallization from appropriate solvents yielding products with purities exceeding 97 percent [26]. Systematic studies of crystallization solvents have identified ethanol-water mixtures as optimal for most aromatic diamine derivatives, with solvent ratios of 3:1 to 4:1 providing the best balance between solubility and crystal quality [26]. Temperature-controlled crystallization protocols involving cooling from 60 degrees Celsius to 0 degrees Celsius over 2 to 4 hours typically yield well-formed crystals suitable for structural characterization [26].

Yield maximization strategies focus on optimizing each step of the synthetic sequence to minimize material losses [24]. Careful control of reaction atmosphere using inert gas purging has been shown to improve yields by 5 to 10 percent by preventing oxidative degradation of sensitive intermediates [24]. The use of molecular sieves to maintain anhydrous conditions is particularly important, as trace moisture can lead to catalyst deactivation and reduced conversion [24].

Advanced purification techniques employing preparative high-performance liquid chromatography have emerged as powerful tools for small-scale preparations requiring exceptional purity [25]. These methods typically utilize reverse-phase columns with acetonitrile-water gradients containing 0.1 percent trifluoroacetic acid to maintain adequate peak resolution [25]. While more expensive than traditional methods, preparative chromatography can achieve purities exceeding 99 percent with quantitative recovery of material [25].

| Purification Method | Purity (%) | Recovery (%) | Processing Time (h) | Solvent Usage (L/g) |

|---|---|---|---|---|

| Acid-base extraction | 92 | 85 | 4 | 12 |

| Trichloroacetic acid precipitation | 95 | 88 | 2 | 6 |

| Column chromatography | 97 | 82 | 6 | 15 |

| Cooling crystallization | 97 | 90 | 8 | 4 |

| Preparative liquid chromatography | 99 | 78 | 3 | 8 |

The optimization of workup procedures represents another critical aspect of yield maximization [28]. Sequential extraction protocols using carefully selected solvent combinations can improve overall yields by 8 to 12 percent compared to single-extraction methods [28]. The timing of neutralization steps is particularly important, with immediate neutralization after reaction completion preventing degradation of acid-sensitive products [28].